molecular formula C14H16N2O2S B12220334 4-Amino-2-phenyl-thiazole-5-carboxylic Acid t-butyl Ester

4-Amino-2-phenyl-thiazole-5-carboxylic Acid t-butyl Ester

Cat. No.: B12220334
M. Wt: 276.36 g/mol
InChI Key: LBNQFSYXEYOIHG-UHFFFAOYSA-N
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Description

4-Amino-2-phenyl-thiazole-5-carboxylic Acid t-butyl Ester is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 4-Amino-2-phenyl-thiazole-5-carboxylic Acid t-butyl Ester typically involves the reaction of 2-phenylthiazole-5-carboxylic acid with t-butyl alcohol in the presence of a dehydrating agent. The reaction conditions often include heating and the use of a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Amino-2-phenyl-thiazole-5-carboxylic Acid t-butyl Ester undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-2-phenyl-thiazole-5-carboxylic Acid t-butyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-phenyl-thiazole-5-carboxylic Acid t-butyl Ester involves its interaction with specific molecular targets. For example, thiazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar compounds to 4-Amino-2-phenyl-thiazole-5-carboxylic Acid t-butyl Ester include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug. What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

tert-butyl 4-amino-2-phenyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H16N2O2S/c1-14(2,3)18-13(17)10-11(15)16-12(19-10)9-7-5-4-6-8-9/h4-8H,15H2,1-3H3

InChI Key

LBNQFSYXEYOIHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C(S1)C2=CC=CC=C2)N

Origin of Product

United States

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